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Compound of Interest

Compound Name: FL118-C3-O-C-amide-C-NH2

Cat. No.: B12377099

Introduction

FL118, also known by its chemical name 10,11-(Methylenedioxy)-20(S)-camptothecin, is a
potent, orally active survivin inhibitor and a camptothecin analogue.[1] It has demonstrated
significant antitumor activity in various preclinical cancer models.[2][3][4] This document
provides detailed application notes and protocols for the administration of FL118 in animal
models, intended for researchers, scientists, and drug development professionals. While the
user's query included the chemical string "FL118-C3-O-C-amide-C-NH2," publicly available
scientific literature predominantly refers to the active compound as FL118. It is possible this
chemical name refers to a specific derivative or a conjugated form of FL118 not yet widely
documented. The following protocols are based on the extensive research conducted on
FL118.

Mechanism of Action

FL118 exhibits a multi-targeted approach to cancer therapy. Its primary mechanisms of action
include:

« Inhibition of Anti-apoptotic Proteins: FL118 selectively inhibits the expression of several key
anti-apoptotic proteins, including survivin, XIAP, clAP2, and Mcl-1.[3][5] This inhibition occurs
in a p53-independent manner, making it effective against a broad range of tumors regardless
of their p53 status.[3][5]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b12377099?utm_src=pdf-interest
https://www.medchemexpress.com/fl118.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7012462/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0045571
https://pmc.ncbi.nlm.nih.gov/articles/PMC3446924/
https://www.benchchem.com/product/b12377099?utm_src=pdf-body
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0045571
https://pmc.ncbi.nlm.nih.gov/articles/PMC4065411/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0045571
https://pmc.ncbi.nlm.nih.gov/articles/PMC4065411/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 Induction of Pro-apoptotic Proteins: The compound induces the expression of pro-apoptotic
proteins such as Bax and Bim.[5]

o DDXS5 Binding: FL118 binds to the oncoprotein DDX5 (p68), leading to its dephosphorylation
and degradation.[1][6]

» Homologous Recombination Repair Inhibition: By reducing survivin levels, FL118
downregulates the expression of RAD51, a key protein in the homologous recombination
DNA repair pathway, thereby attenuating DNA repair processes in cancer cells.[7]

e Overcoming Drug Resistance: FL118 is not a substrate for the ABCG2 efflux pump, which is
often responsible for resistance to other camptothecin analogs like irinotecan and topotecan.
[5] This allows FL118 to be effective against tumors that have developed resistance to these
drugs.[8]

Signaling Pathway

The following diagram illustrates the key signaling pathways affected by FL118, leading to
cancer cell apoptosis and inhibition of tumor growth.
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Caption: FL118 signaling pathway leading to apoptosis and tumor growth inhibition.

Experimental Protocols
Animal Models

Preclinical studies of FL118 have successfully utilized various human tumor xenograft models
in immunocompromised mice. Commonly used models include:

Human Colon Cancer Xenografts: SW620, HCT116

Human Head and Neck Cancer Xenografts: FaDu

Human Ovarian Cancer Xenografts: ES-2

Multiple Myeloma Xenografts: UM9
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Female BALB/c nude mice or SCID (severe combined immunodeficiency) mice are typically
used for these studies.[1]

Formulation and Administration

FL118 can be administered via oral gavage, intraperitoneal (i.p.) injection, or intravenous (i.v.)
injection. The formulation depends on the route of administration.

1. Oral Gavage Formulation

e Vehicle: Details on a specific vehicle for oral gavage are not extensively published, but a
suspension in a suitable, non-toxic vehicle would be appropriate.

e Protocol:
o Prepare a homogenous suspension of FL118 in the chosen vehicle.
o Administer the formulation to mice using a gavage needle.
o Dosage and frequency will depend on the specific experimental design.
2. Intraperitoneal (i.p.) Injection Formulation[9]
» Vehicle: 5% DMSO, 10-20% Tween-80, and 75-85% saline.
e Protocol:
o Dissolve FL118 in DMSO to create a stock solution (e.g., 1 mg/mL).

o Further dilute the stock solution in a mixture of Tween-80 and saline to achieve the final
desired concentration and vehicle composition.

o Administer the solution via i.p. injection.
3. Intravenous (i.v.) Injection Formulation[9][10]

A Tween 80-free formulation has been developed to improve tolerability and allow for higher
dosing.[10]
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e Vehicle: The precise composition of the clinical-grade i.v. formulation is proprietary but is
described as a Tween 80-free solution.

e Protocol:
o Prepare the FL118 solution in the sterile, Tween 80-free vehicle.

o Administer the formulation via tail vein injection.

Dosing and Schedules

The maximum tolerated dose (MTD) and optimal dosing schedule for FL118 vary depending on
the formulation, administration route, and the specific animal model. The following tables
summarize reported dosing regimens.

Table 1: Maximum Tolerated Doses (MTD) of FL118

Administration

Formulation Schedule MTD (mg/kg) Reference
Route
Intraperitoneal Tween 80- )
) o daily x 5 0.2 [O1[11]
(i.p.) containing
Intraperitoneal Tween 80-
_ o g2d x 3 0.5 [9][11]
(i.p.) containing
Intraperitoneal Tween 80-
) o weekly x 4 15 [11]
(i.p.) containing
Intravenous (i.v.)  Tween 80-free daily x 5 15 [11]
Intravenous (i.v.)  Tween 80-free g2d x5 15-2.0 [11]
Intravenous (i.v.)  Tween 80-free weekly x 4 5.0 [11]

Table 2: Exemplary Antitumor Efficacy Studies
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Animal Administrat Dosage &
Tumor Type Outcome Reference
Model ion Route Schedule
5o0r10 Dose-
) ES-2 Ovarian mg/kg, once dependent
Nude Mice Oral gavage [1]
Cancer a week for 20  tumor
days suppression
FaDu &
_ Intravenous N Tumor
SCID Mice SW620 ] Not specified o 9]
(i.v.) elimination
Xenografts
Tumor
FaDu & o
, Intravenous elimination
SCID Mice SW620 _ g2d x 5 _ [9]
(i.v.) with rare
Xenografts
relapse
Irinotecan-
) resistant Intraperitonea 1.5 mg/kg, Tumor
SCID Mice ] ] [8]
FaDu [ (i.p.) g2d x5 regression
Xenografts

Pharmacokinetic Data

Pharmacokinetic studies in SCID mice bearing human tumor xenografts have shown that
FL118 is rapidly cleared from the bloodstream and effectively accumulates in tumor tissue with
a long retention half-life.[8]

Table 3: Pharmacokinetic Parameters of FL118 in Female SCID Mice (1.5 mg/kg i.v.)[1]

C max (ng/g or AUC (hrngl/g or

Sample T 1/2 (hr) T max (hr)
ng/mL) hrng/mL)
FaDu Tumor 6.852 0.167 115 413
SW620 Tumor 12.75 0.167 158 842
Plasma 1.788 0.167 43 82
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Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of
FL118 in a xenograft animal model.
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Caption: General experimental workflow for in vivo efficacy studies of FL118.
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Conclusion

FL118 is a promising anticancer agent with a unique multi-targeted mechanism of action and
has demonstrated significant efficacy in a variety of preclinical animal models. The choice of
formulation, administration route, and dosing schedule is critical for achieving optimal
therapeutic outcomes. Researchers should carefully consider the experimental objectives and
the specific tumor model when designing in vivo studies with FL118. The information provided
in these application notes serves as a comprehensive guide for the effective administration and
evaluation of FL118 in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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